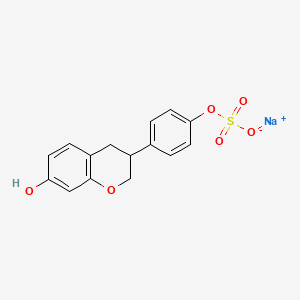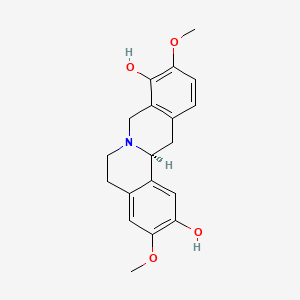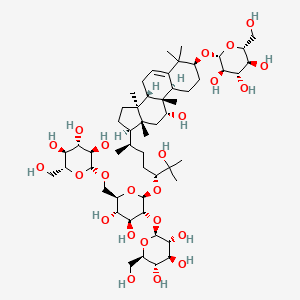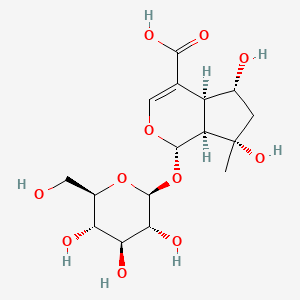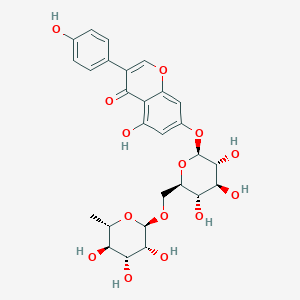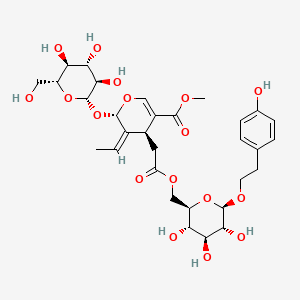
Wushanicaritin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wushanicaritin is a natural polyphenol compound . It exhibits significant antioxidant activity, antitumor effects, and anti-inflammatory properties . It is known to exert many biological activities .
Synthesis Analysis
This compound is one of the leading prenylated flavonol products. It can be synthesized from Icariin, a prenylated flavonol glycoside with low cost . A combination of cellulase and trifluoacetic acid hydrolysis could effectively remove rhamnose and glucose from icariin .Molecular Structure Analysis
The molecular formula of this compound is C21H22O7 . Its structure was elucidated as 8-γ-hydroxy-γ,γ-dimethylpropyl-3,5,7-trihydroxy-4’-methoxyflavone based on NMR and ESI-MS spectroscopic analysis .Chemical Reactions Analysis
This compound undergoes glucuronidation by pooled human liver microsomes (HLM), human intestine microsomes, and individual uridine diphosphate-glucuronosyltransferase (UGT) enzymes . UGT1A1, 1A3, 1A7, 1A8, 1A9, and 2B7 were identified as the main UGT contributors responsible for this compound glucuronidation .Physical and Chemical Properties Analysis
This compound has a molecular weight of 386.4 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 7 . Its exact mass is 386.13655304 g/mol . It is a solid substance with a light yellow to yellow color .Wissenschaftliche Forschungsanwendungen
- Wushanicaritin hat aufgrund seiner neuroprotektiven Wirkungen Aufmerksamkeit erregt. Untersuchungen zeigen, dass es im Vergleich zu Icaritin eine überlegene interzelluläre antioxidative Aktivität besitzt . Insbesondere:
- This compound wird durch Lebermikrosomen glucuronidiert. Dieser Stoffwechselprozess ist für seine Bioverfügbarkeit und Eliminierung unerlässlich .
Neuroprotektion
Glucuronidierung
Wirkmechanismus
Target of Action
Wushanicaritin is a natural polyphenol compound . It primarily targets the uridine diphosphate-glucuronosyltransferase (UGT) enzymes , specifically UGT1A1 and UGT1A7 . These enzymes play a crucial role in the glucuronidation process, a major pathway for the biotransformation and elimination of many endogenous and exogenous compounds .
Mode of Action
This compound interacts with its targets, the UGT enzymes, to undergo glucuronidation . This process involves the addition of a glucuronic acid group to this compound, making it more water-soluble and easier for the body to eliminate . The glucuronidation substitutions occur at the C-3 and C-7 phenolic groups .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glucuronidation pathway . This pathway is part of the body’s phase II metabolism, which aims to make substances more water-soluble for excretion . The glucuronidation of this compound leads to the formation of two glucuronides, G1 and G2 .
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism by the liver and intestine microsomes via the glucuronidation pathway . The intrinsic clearance (CLint) values for G1 and G2 are 1.25 and 0.69 mL/min/mg, respectively, indicating efficient glucuronidation in human liver microsomes (HLM) . The understanding of this compound’s glucuronidation is crucial for predicting its pharmacokinetics and bioavailability .
Result of Action
The action of this compound results in significant biological activities. It has been shown to possess superior intercellular antioxidant activity compared to icaritin . This compound can reverse lactate dehydrogenase release, reactive oxygen species generation, cell apoptosis, and mRNA expression related to cell apoptosis and oxidative defense, in glutamate-induced PC-12 cells . It also maintains the enzymatic antioxidant defense system and mitochondrial function .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Wushanicaritin plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in oxidative stress and apoptosis. It has been shown to interact with lactate dehydrogenase, reactive oxygen species, and caspase-3 . This compound significantly reverses lactate dehydrogenase release and reactive oxygen species generation, thereby reducing cell apoptosis. Additionally, it maintains the enzymatic antioxidant defense system and mitochondrial function, which are essential for cellular health .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, such as PC-12 cells, this compound has demonstrated neuroprotective effects by reversing glutamate-induced neurotoxicity . It reduces cell apoptosis, reactive oxygen species generation, and lactate dehydrogenase release. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by maintaining mitochondrial function and suppressing caspase-3 activation .
Molecular Mechanism
The molecular mechanism of this compound involves its antioxidant and antiapoptotic activities. This compound exerts its effects by binding to reactive oxygen species and inhibiting their generation . It also interacts with caspase-3, preventing its activation and subsequent cell apoptosis. Additionally, this compound maintains mitochondrial membrane potential and prevents changes in nucleus morphology, further contributing to its antiapoptotic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under experimental conditions and maintains its biological activity over extended periods . Long-term studies have shown that this compound continues to exert its neuroprotective and antioxidant effects without significant degradation . These findings suggest that this compound has potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant neuroprotective and antioxidant effects . At higher doses, there may be potential toxic or adverse effects, although specific threshold levels and toxicities have not been extensively studied
Metabolic Pathways
This compound is primarily metabolized through the glucuronidation pathway . This process involves the interaction of this compound with uridine diphosphate-glucuronosyltransferase enzymes, particularly UGT1A1 and UGT1A7 . These enzymes facilitate the conversion of this compound into its glucuronide conjugates, which are then excreted from the body. The metabolic pathway of this compound is essential for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through active efflux transporters . These transporters, including breast cancer resistance protein and multidrug resistance-associated proteins, play a significant role in the excretion of this compound glucuronides . The interaction of this compound with these transporters affects its localization and accumulation within cells, influencing its overall biological activity.
Subcellular Localization
This compound is primarily localized within the mitochondria and cytoplasm of cells . Its subcellular localization is crucial for its activity, as it directly interacts with mitochondrial membranes and enzymes involved in oxidative stress and apoptosis . The targeting of this compound to specific cellular compartments enhances its therapeutic potential by ensuring its effective action at the site of cellular damage.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Wushanicaritin can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2,4,5-trimethoxybenzaldehyde", "dimethyl malonate", "ethyl cyanoacetate", "piperidine", "sulfuric acid", "sodium hydroxide", "ethanol", "water", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-(2,4,5-trimethoxyphenyl)acetate by reacting 2,4,5-trimethoxybenzaldehyde with ethyl cyanoacetate in the presence of piperidine as a catalyst.", "Step 2: Hydrolysis of ethyl 2-(2,4,5-trimethoxyphenyl)acetate to obtain 2-(2,4,5-trimethoxyphenyl)acetic acid by treating the ester with sodium hydroxide in ethanol.", "Step 3: Synthesis of 2-(2,4,5-trimethoxyphenyl)acetonitrile by reacting 2-(2,4,5-trimethoxyphenyl)acetic acid with sulfuric acid and sodium nitrite in water.", "Step 4: Reduction of 2-(2,4,5-trimethoxyphenyl)acetonitrile to obtain 2-(2,4,5-trimethoxyphenyl)ethylamine by using hydrogen gas and palladium on carbon catalyst.", "Step 5: Synthesis of Wushanicaritin by reacting 2-(2,4,5-trimethoxyphenyl)ethylamine with dimethyl malonate in the presence of sodium ethoxide in diethyl ether." ] } | |
CAS-Nummer |
521-45-9 |
Molekularformel |
C21H22O7 |
Molekulargewicht |
386.40 |
Herkunft des Produkts |
United States |
Q1: What are the potential neuroprotective mechanisms of Wushanicaritin?
A1: Research suggests that this compound exhibits neuroprotective effects against glutamate-induced damage in PC-12 cells. [] These effects are attributed to several mechanisms, including:
- Antioxidant activity: this compound demonstrates superior intercellular antioxidant activity compared to Icaritin, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress. []
- Anti-apoptotic effects: this compound effectively inhibits caspase-3 activation, a key mediator of apoptosis, and mitigates mitochondrial membrane potential loss and morphological changes in the nucleus, which are associated with cell death. []
- Maintenance of enzymatic antioxidant defenses: this compound helps maintain the function of the enzymatic antioxidant defense system, further contributing to its protective effects against oxidative damage. []
Q2: Which enzymes are primarily involved in the metabolism of this compound, and what are the implications for its bioavailability?
A2: this compound undergoes glucuronidation, a major metabolic pathway for many drugs and natural compounds, primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. [, ] Studies using human liver microsomes and expressed UGT enzymes have identified UGT1A1, 1A3, 1A7, 1A8, 1A9, and 2B7 as the major contributors to this compound glucuronidation. [] This extensive metabolism could potentially impact the bioavailability of this compound, as glucuronidation often leads to increased water solubility and excretion. [] Further research is needed to fully elucidate the impact of glucuronidation on the pharmacokinetic profile of this compound.
Q3: What roles do efflux transporters play in the cellular elimination of this compound glucuronides?
A3: Efflux transporters, specifically breast cancer resistance protein (BCRP) and multidrug resistance-associated proteins (MRPs), play a significant role in the excretion of this compound glucuronides from cells. [] Studies utilizing chemical inhibitors (Ko143, MK571) and shRNA-mediated silencing of BCRP, MRP1, MRP3, and MRP4 in UGT1A1-overexpressing HeLa cells demonstrated decreased excretion rates and increased intracellular accumulation of this compound glucuronides. [] This highlights the importance of these transporters in the elimination of this compound metabolites and suggests potential for transporter-mediated drug interactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


